

An In-depth Technical Guide to 4-EthylNitrobenzene

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Compound of Interest

Compound Name: 4-EthylNitrobenzene

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This technical guide provides a comprehensive overview of **4-EthylNitrobenzene**, a significant organic compound in various chemical syntheses. The document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and presents a logical workflow for its production.

Core Properties of 4-EthylNitrobenzene

4-EthylNitrobenzene, with the chemical formula $C_8H_9NO_2$, is an aromatic nitro compound.[1][2][3][4] It presents as a clear, light yellow to orange liquid.[3][5][6] This compound is a key intermediate in various organic syntheses, including the production of pharmaceuticals. For instance, it is a precursor in the synthesis of broad-spectrum antibiotics like chloramphenicol.[7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **4-EthylNitrobenzene**.

Property	Value	References
Molecular Weight	151.17 g/mol	[1][2][3][4][8][9]
CAS Number	100-12-9	[1][2][3][4][5][8][9][10]
Molecular Formula	C ₈ H ₉ NO ₂	[1][2][3][4][5][8][9][10][11]
Boiling Point	242 - 247 °C	[1][12]
Melting Point	-18 °C	[8]
Density/Specific Gravity	1.12 g/cm ³	[8]
Refractive Index	1.54	[8]
Vapor Pressure	0.022 mmHg	[6]
Purity (GC)	>99.0%	[3][4][8][13]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-EthylNitrobenzene** are crucial for reproducible research and development.

1. Synthesis of **4-EthylNitrobenzene** via Nitration of Ethylbenzene

The most common method for synthesizing **4-EthylNitrobenzene** is through the electrophilic aromatic substitution (nitration) of ethylbenzene.[12][14] This reaction typically yields a mixture of ortho and para isomers, with the para isomer (**4-EthylNitrobenzene**) being a major product. [12]

- Materials:
 - Ethylbenzene
 - Concentrated Nitric Acid (69-71%)
 - Concentrated Sulfuric Acid (98%)
 - Ice bath

- Separatory funnel
- Anhydrous magnesium sulfate (or similar drying agent)
- Distillation apparatus
- Round-bottom flask with a magnetic stirrer
- Procedure:
 - Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring. Maintain the temperature below 10°C during this exothermic process. [\[14\]](#)
 - Nitration Reaction: While maintaining the low temperature of the mixed acid, add ethylbenzene dropwise to the mixture over a period of 30-60 minutes with vigorous stirring. The temperature should be kept between 0°C and 10°C throughout the addition. [\[14\]](#)
 - Reaction Completion: After the addition of ethylbenzene is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for several hours to ensure the reaction proceeds to completion. [\[7\]](#)[\[12\]](#)
 - Work-up: Pour the reaction mixture over crushed ice and water. The organic layer containing the nitroethylbenzene isomers will separate.
 - Extraction and Neutralization: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
 - Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. [\[14\]](#)
 - Purification: The resulting mixture of 2-ethylnitrobenzene and **4-ethylnitrobenzene** isomers can be separated by fractional distillation under reduced pressure, taking

advantage of their different boiling points (2-ethylnitrobenzene: ~228°C, **4-ethylnitrobenzene**: 246-247°C).[12]

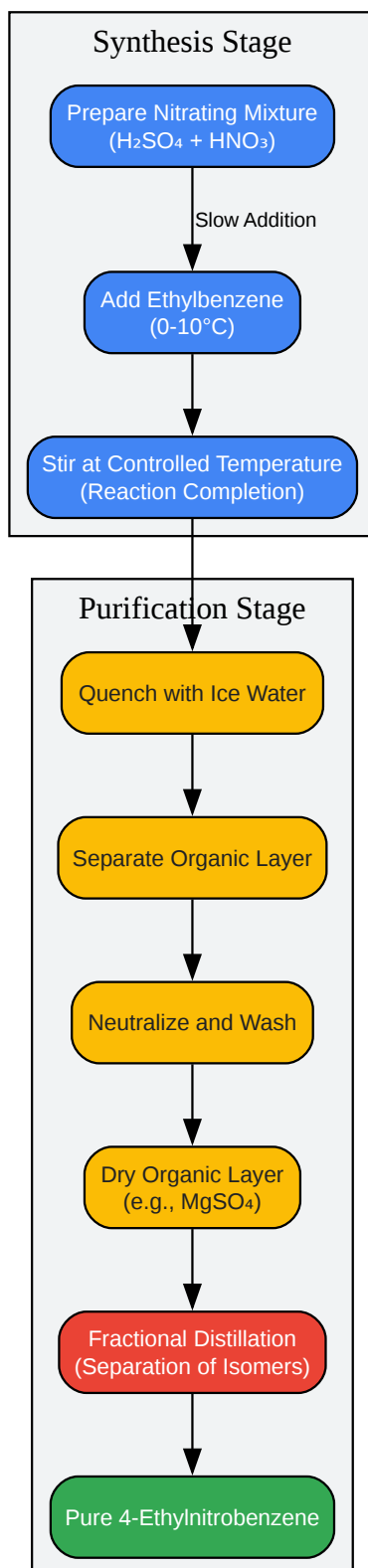
2. Analytical Method for Purity Assessment

Gas Chromatography (GC) is a standard method for assessing the purity of **4-Ethylnitrobenzene** and quantifying the ratio of different isomers.[3][4][8]

- Instrumentation:
 - Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
 - A suitable capillary column (e.g., a non-polar or medium-polarity column).
- General Procedure:
 - Sample Preparation: Prepare a dilute solution of the **4-Ethylnitrobenzene** sample in a suitable solvent such as dichloromethane or hexane.
 - Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.
 - Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. A temperature program is typically used to ensure good separation of the isomers.
 - Detection and Quantification: The separated components are detected by the FID or MS. The purity is determined by comparing the peak area of **4-Ethylnitrobenzene** to the total area of all peaks in the chromatogram.

Logical and Experimental Workflows

The following diagram illustrates the synthesis and purification workflow for **4-Ethylnitrobenzene**.



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Caption: Synthesis and purification workflow of **4-EthylNitrobenzene**.

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